molecular formula C16H16ClN3O2S B5322864 Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

Cat. No.: B5322864
M. Wt: 349.8 g/mol
InChI Key: ZQEIUJIYKQIOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The thieno[2,3-d]pyrimidine moiety in this compound is a fused ring system that includes both sulfur and nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.ClH/c1-3-12-8-13-14(17-9-18-15(13)22-12)19-11-6-4-5-10(7-11)16(20)21-2;/h4-9H,3H2,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEIUJIYKQIOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC(=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be advantageous for scaling up the production while maintaining high yields and purity. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as cesium carbonate (Cs2CO3) to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, dimethylformamide (DMF)

    Bases: Cesium carbonate (Cs2CO3), sodium bicarbonate (NaHCO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.